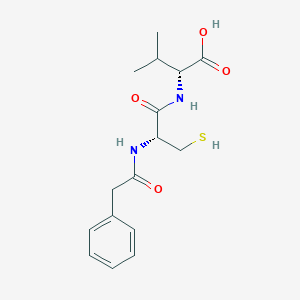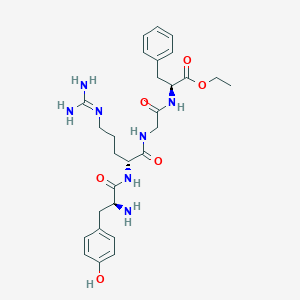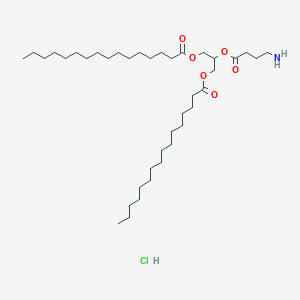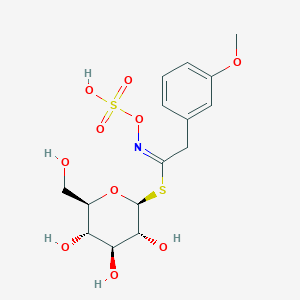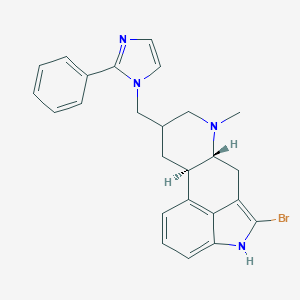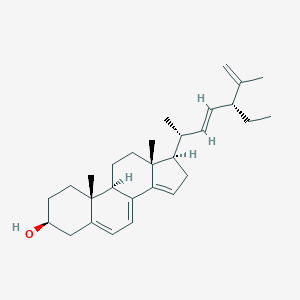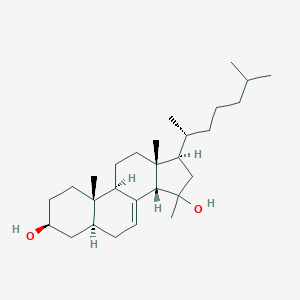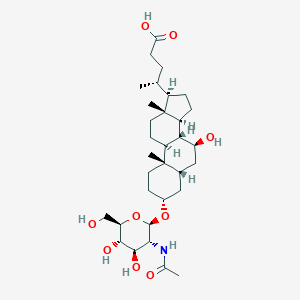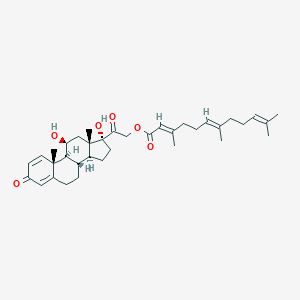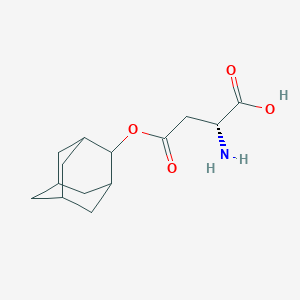
2-Adamantylaspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Adamantylaspartate (2-AA) is a synthetic analogue of L-aspartate that has been extensively used as a tool for investigating the role of excitatory amino acids in the central nervous system (CNS). It is a non-competitive inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.
Mécanisme D'action
2-Adamantylaspartate acts as a non-competitive inhibitor of glutamate transporters by binding to the transporter protein and preventing the uptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
The elevated levels of extracellular glutamate caused by 2-Adamantylaspartate can activate various glutamate receptors, leading to excitotoxicity and neuronal damage. However, it can also enhance synaptic transmission and plasticity, which can be beneficial for learning and memory. 2-Adamantylaspartate has also been shown to modulate the expression and activity of various signaling pathways and transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Adamantylaspartate in lab experiments has several advantages, including its high potency and selectivity for glutamate transporters, its ability to modulate glutamate levels in a reversible manner, and its relatively low toxicity. However, it also has some limitations, such as its potential off-target effects, its inability to distinguish between different subtypes of glutamate transporters, and its dependence on the presence of intact synapses.
Orientations Futures
There are several future directions for the use of 2-Adamantylaspartate in scientific research. One area of interest is the development of more selective and potent inhibitors of glutamate transporters that can distinguish between different subtypes and isoforms. Another area is the investigation of the role of glutamate transporters in various neurological disorders and the development of novel therapeutic strategies targeting these transporters. Finally, the use of 2-Adamantylaspartate in combination with other research tools such as optogenetics and electrophysiology can provide new insights into the complex mechanisms underlying synaptic transmission and plasticity.
Conclusion
In conclusion, 2-Adamantylaspartate is a valuable tool for investigating the role of glutamate transporters in the CNS. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 2-Adamantylaspartate in combination with other research tools can provide new insights into the complex mechanisms underlying synaptic transmission and plasticity, and may lead to the development of novel therapeutic strategies for neurological disorders.
Méthodes De Synthèse
2-Adamantylaspartate can be synthesized by reacting 2-adamantanone with diethyl L-aspartate in the presence of a strong base such as potassium tert-butoxide. The product is then purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
2-Adamantylaspartate is widely used as a research tool to investigate the role of glutamate transporters in the CNS. It has been used to study the physiological and pathological functions of glutamate transporters, their regulation, and their involvement in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Numéro CAS |
115545-60-3 |
|---|---|
Nom du produit |
2-Adamantylaspartate |
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
(2R)-4-(2-adamantyloxy)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C14H21NO4/c15-11(14(17)18)6-12(16)19-13-9-2-7-1-8(4-9)5-10(13)3-7/h7-11,13H,1-6,15H2,(H,17,18)/t7?,8?,9?,10?,11-,13?/m1/s1 |
Clé InChI |
WXDSZIVHWONVQR-JQUFPMINSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)C3OC(=O)C[C@H](C(=O)O)N |
SMILES |
C1C2CC3CC1CC(C2)C3OC(=O)CC(C(=O)O)N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3OC(=O)CC(C(=O)O)N |
Synonymes |
2-adamantylaspartate beta-2-adamantylaspartic acid H-Asp(O-2-Ada)-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




